REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.[NH2:9][CH2:10][CH2:11][OH:12]>ClC=C(Cl)Cl.[OH-].[Na+]>[OH:12][CH2:11][CH2:10][NH:9][CH2:2][C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CCCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temp.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (4×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated NaCl solution (30 mL), dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCC1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |